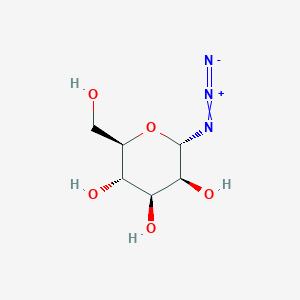

alpha-D-mannopyranosyl azide

Description

The exact mass of the compound alpha-D-mannopyranosyl azide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality alpha-D-mannopyranosyl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-D-mannopyranosyl azide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDTSABQYNYMP-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51970-29-7 | |

| Record name | alpha-D-Mannopyranosyl azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

solubility of alpha-D-mannopyranosyl azide in organic solvents vs water

Solubility of -D-Mannopyranosyl Azide: A Technical Guide to Solvent Systems

Executive Summary

This guide addresses the primary challenge in utilizing this molecule: Solvent Incompatibility . While the azide is water-soluble, its target reactants (alkynes) are often lipophilic. Successful application requires mastering biphasic systems and co-solvent thermodynamics to bridge this gap without compromising the stability of the glycosyl azide bond.

Part 1: Physicochemical Fundamentals

Structural Determinants of Solubility

The solubility of

-

Hydrophilic Dominance: The mannose scaffold contains four free hydroxyl groups (-OH) and one ring oxygen. These form a dense network of hydrogen bond donors and acceptors, making the molecule thermodynamically stable in water through the formation of hydration shells.

-

The Azide Dipole: The

group at the C1 position is relatively non-polar compared to a hydroxyl group but possesses a significant dipole moment. However, it lacks the hydrogen-bonding capability to solubilize the molecule in non-polar solvents (e.g., hexane) on its own. -

The Anomeric Effect: The

-configuration places the azide in an axial position, which is stabilized by the anomeric effect (hyperconjugation between the ring oxygen lone pair and the C-N antibonding orbital). This stabilization is solvent-dependent and is maximized in lower-dielectric solvents, though the molecule's gross solubility dictates the use of high-dielectric media.

Solvation Mechanism Diagram

The following diagram illustrates the competitive solvation mechanisms between water (H-bonding) and dipolar aprotic solvents (Dipole-Dipole interactions).

Figure 1: Mechanistic comparison of solvation shells. Water stabilizes via H-bonding networks, while DMSO stabilizes via high dielectric shielding and dipole interactions.

Part 2: Solubility Profile (Water vs. Organic)

The following data categorizes solvent compatibility for unprotected

Comparative Solubility Table

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale | Primary Application |

| Polar Protic | Water ( | Excellent (>50 mg/mL) | Extensive H-bonding matches the sugar's hydroxyl network. | Biological assays, NMR, aqueous CuAAC. |

| Polar Aprotic | DMSO, DMF, DMA | Good (>20 mg/mL) | High dielectric constant disrupts crystal lattice; strong dipole interactions. | Stock solutions, anhydrous reactions. |

| Lower Alcohols | Methanol, Ethanol | Moderate | Amphiphilic nature allows partial solvation; solubility decreases as carbon chain lengthens. | Recrystallization, TLC spotting. |

| Ethers/Esters | THF, Ethyl Acetate | Poor | Insufficient polarity to overcome lattice energy of the sugar. | Precipitation (anti-solvent). |

| Non-Polar | Hexane, DCM, Toluene | Insoluble | Lack of H-bonding capability; hydrophobic effect excludes the sugar. | Washing impurities (removes non-polar byproducts). |

The "Click" Chemistry Solvent Paradox

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a common issue arises:

-

The Azide is hydrophilic (Water/DMSO soluble).

-

The Alkyne is often lipophilic (DCM/Toluene soluble).

Solution: The standard

- is miscible with water but sufficiently organic to dissolve many alkynes.

-

It does not coordinate strongly with the Copper(I) catalyst (unlike acetonitrile), preventing catalyst deactivation.

Part 3: Experimental Protocols

Protocol A: Solubility Determination (Gravimetric Saturation)

Use this protocol to validate solubility for new solvent batches.

-

Preparation: Weigh 10 mg of

-D-mannopyranosyl azide into a 1.5 mL microcentrifuge tube. -

Titration: Add the target solvent in 50

L increments at -

Agitation: Vortex for 30 seconds after each addition. Sonication (35 kHz) for 1 minute is recommended to break crystal lattices.

-

Observation:

-

Clear Solution: Soluble.

-

Turbid/Precipitate: Saturation point reached.

-

-

Calculation:

Protocol B: Optimized CuAAC Reaction in Biphasic Media

This protocol ensures reaction efficiency despite solubility mismatches.

Reagents:

- -D-Mannopyranosyl Azide (1.0 eq)[1]

-

Terminal Alkyne (1.2 eq)

- (0.1 eq)

-

Sodium Ascorbate (0.5 eq)

-

Solvent System: tert-Butanol : Water (1:1 v/v)

Workflow:

-

Dissolution 1: Dissolve Mannosyl Azide in the water fraction.

-

Dissolution 2: Dissolve Alkyne in the

fraction.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

Mixing: Combine fractions. If the solution is cloudy (emulsion), add minimal DMSO dropwise until clear OR rely on vigorous stirring (the reaction often proceeds at the interface).

-

Catalysis: Add

and Ascorbate (freshly prepared in water). -

Reaction: Stir at RT for 4-12 hours.

-

Purification: Evaporate

. The product (triazole) often precipitates or can be purified via Diaion HP-20 resin (eluting salts with water, product with MeOH).

Workflow Visualization: Solvent Selection Strategy

Figure 2: Decision matrix for selecting the optimal solvent system based on the downstream application and reactant properties.

Part 4: Stability & Troubleshooting

Stability in Solution

-

Hydrolysis: Glycosyl azides are generally stable in neutral water (

). Avoid strong acids ( -

Thermal Stability: Stable up to

in solution. However, dry solid azides should always be treated with caution. -

The C/N Ratio Rule: Safety in organic synthesis dictates that the number of carbon atoms (

) vs. nitrogen atoms (-

For Mannosyl Azide (

): -

Verdict: Safe to handle, but avoid concentrating large quantities in rotary evaporators with heat.

-

Troubleshooting Solvation Issues

| Symptom | Cause | Corrective Action |

| Cloudiness in | Alkyne is too lipophilic. | Add 5-10% THF or DMSO as a co-solvent. |

| Precipitation during reaction | Product (Triazole) is less soluble than reactants. | This is often desirable. Filter the solid; it is likely pure product. |

| Incomplete Reaction | Reactants partitioned in separate phases. | Increase stir rate (emulsion) or add a Phase Transfer Catalyst (e.g., TBTA ligand helps solubilize Cu(I)). |

References

-

Synthose Inc. (2024).

-D-Mannopyranosyl azide Product Specification & Safety Data Sheet. Retrieved from [2] -

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136272545,

-D-Mannopyranosyl azide. Retrieved from -

Lim, Y. G., et al. (2012).[3] Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Using Cyclodextrin as a Phase Transfer Catalyst. Journal of Organic Chemistry. Retrieved from [J. Org.[3] Chem.]([Link])

-

Tanaka, T., et al. (2009). One-step conversion of unprotected sugars to

-glycosyl azides using 2-chloroimidazolinium salt in aqueous solution. Chemical Communications. Retrieved from -

Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Retrieved from

Thermodynamic Integrity of Glycosyl Azides in Biological Milieu: A Technical Guide

Executive Summary

Glycosyl azides are the cornerstone of modern glycobiology, serving as the primary handle for metabolic oligosaccharide engineering (MOE) and bioorthogonal "click" chemistry (CuAAC and SPAAC). While generally touted for their kinetic stability, they are not thermodynamically inert. In biological buffers, they face a "silent killer": reductive instability .

This guide dissects the thermodynamic and kinetic vulnerabilities of glycosyl azides. It moves beyond simple pH stability to address the critical incompatibility with common laboratory reductants (TCEP, DTT) and the stereoelectronic factors (anomeric effect) that dictate their shelf-life and experimental validity.

Thermodynamic Fundamentals: The Anomeric Effect

The stability of a glycosyl azide (

- vs. -Anomer Stability

Thermodynamic equilibrium heavily favors the

-

Mechanism: The lone pair of the endocyclic oxygen (

) donates electron density into the antibonding orbital of the C1-azide bond ( -

Orbital Overlap: This

interaction is maximized when the azide is axial ( -

Consequence:

-glycosyl azides are thermodynamically less stable and kinetically more prone to hydrolysis or anomerization. In aqueous buffers, a pure

Technical Insight: When synthesizing glycosyl azides for metabolic labeling, the

-configuration (e.g., peracetylated-azidoacetylmannosamine) is preferred not just for enzymatic recognition, but for intrinsic thermodynamic resilience against spontaneous hydrolysis.

The Buffer Matrix: Environmental Instability Factors

The most common cause of experimental failure with glycosyl azides is not pH, but the presence of nucleophiles and reducing agents masquerading as buffer stabilizers.

The Reductive Trap: TCEP and DTT

Crucial Warning: Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are incompatible with azides.

While TCEP is often marketed as a "thiol-free" reductant suitable for protein conjugation, it is a phosphine. Phosphines react rapidly with azides via the Staudinger Reaction , reducing the azide to a primary amine.[1][2]

-

Reaction:

-

Kinetics: In PBS at pH 7.4, TCEP can quantitatively reduce a glycosyl azide to a glycosyl amine within minutes to hours, depending on concentration. This destroys the "click" handle before the reaction can occur.

-

DTT: While slower, DTT (a dithiol) can also reduce azides to amines over longer incubations (hours to overnight) via a dithiol-mediated reduction mechanism.

Copper-Mediated Oxidative Degradation

In Cu(I)-catalyzed click chemistry (CuAAC), the catalyst itself can degrade the probe.

-

ROS Generation: In the presence of oxygen, Cu(I) generates Reactive Oxygen Species (ROS).

-

Impact: ROS can oxidatively cleave the glycosidic linkage or degrade the azide functionality, leading to signal loss or high background.

-

Mitigation: Use ligands (e.g., THPTA, BTTAA) that stabilize Cu(I) and strictly exclude oxygen or use specific radical scavengers.

Decomposition Pathways Diagram

The following diagram illustrates the three primary degradation pathways for glycosyl azides in biological buffers.

Caption: Figure 1.[3] Divergent decomposition pathways of glycosyl azides. Top: Acid-catalyzed hydrolysis. Bottom: Staudinger reduction by phosphines (TCEP).[4][5][6]

Protocol: Thermodynamic Stability Profiling

To validate the integrity of a glycosyl azide in a specific biological buffer (e.g., Cell Lysate vs. PBS), use the following self-validating HPLC/MS workflow.

Materials

-

Analyte: 1 mM Glycosyl Azide (e.g.,

or unacetylated equivalent). -

Buffer A: PBS pH 7.4 (Control).

-

Buffer B: Cell Lysate or Buffer + Additive (e.g., 1 mM DTT).

-

Internal Standard: 1 mM Caffeine (chemically inert, UV active).

-

Quench: Acetonitrile (0.1% Formic Acid).

Step-by-Step Methodology

-

Preparation: Dissolve Glycosyl Azide and Internal Standard in the test buffer to a final concentration of 100

M. -

Incubation: Aliquot into HPLC vials. Incubate at 37°C (physiological temp) or 4°C (storage temp).

-

Time Points: Harvest aliquots at

hours. -

Quenching: Immediately add 2 volumes of cold Acetonitrile to precipitate proteins (if lysate) and stop enzymatic activity. Centrifuge at 14,000 x g for 10 min.

-

Analysis: Inject supernatant onto a C18 Reverse Phase HPLC column.

-

Detection: Monitor UV (210 nm for amide/azide) and ESI-MS (Sim mode for Azide mass

vs Amine mass

-

-

Calculation: Plot the ratio of [Azide Area] / [Internal Standard Area] over time.

Data Interpretation Table

| Observation (MS/UV) | Diagnosis | Cause |

| Loss of Azide Mass (-26 Da) | Reduction to Amine | Presence of TCEP, Phosphines, or high conc. Thiols. |

| Loss of Sugar Mass (-N3 group) | Hydrolysis | Acidic pH (< 5.0) or Enzymatic cleavage (Glycosidase). |

| New Peak (+17 Da) | Hydration/Hydrolysis | Formation of hemiacetal (loss of azide, gain of OH). |

| Stable Ratio > 24h | Validated Stability | Buffer is compatible. |

Workflow Diagram

Caption: Figure 2. Kinetic stability profiling workflow for validating glycosyl azide integrity in biological buffers.

References

-

Anomeric Effect & Stability

- Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods. (Discusses thermodynamic stability of vs anomers).

-

Source:

-

Staudinger Reduction (TCEP/Azide Incompatibility)

- A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol. (Establishes TCEP reactivity).

-

Source:

-

Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides.[7]

-

Source:

-

Buffer Effects on Click Chemistry

- The effects of buffer, pH, and temperature upon SPAAC reaction r

-

Source:

-

Copper-Mediated Degradation

-

Copper-mediated reduction of azides under seemingly oxidising conditions.[8]

-

Source:

-

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Copper-mediated reduction of azides under seemingly oxidising conditions: catalytic and computational studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

difference between alpha-D-mannopyranosyl azide and beta-anomer properties

Technical Guide: - vs. -D-Mannopyranosyl Azides

Comparative Analysis of Synthesis, Properties, and Reactivity

Executive Summary

In carbohydrate chemistry, the anomeric configuration of mannosyl azides dictates not only their thermodynamic stability but also their kinetic performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

- -Anomer (Axial): Thermodynamically favored due to the anomeric effect; standard product of Lewis acid-mediated glycosylation; slower CuAAC kinetics due to steric shielding.

-

-Anomer (Equatorial): Kinetically controlled; requires

Structural & Electronic Determinants

The Mannose Anomaly

Unlike glucose, where the

| Feature | ||

| C1 Configuration | Axial ( | Equatorial ( |

| C1-C2 Relationship | 1,2-cis (Axial-Axial) | 1,2-trans (Equatorial-Axial) |

| Thermodynamics | Stable (Stabilized by Anomeric Effect: | Metastable (Lacks anomeric stabilization; prone to anomerization) |

| Steric Environment | Shielded by C3-H and C5-H (1,3-diaxial-like environment) | Accessible (extends into solvent) |

NMR Differentiation (The "Mannose Trap")

A common pitfall in mannose chemistry is relying on

-

-Anomer: H1 (

-

-Anomer: H1 (

Expert Protocol for Validation:

Do not rely solely on

-

-Anomer:

-

-Anomer:

Synthesis Strategies: Controlling Stereochemistry

The synthesis of the

Workflow Visualization

The following diagram illustrates the divergent pathways required to access each anomer.

Figure 1: Divergent synthetic pathways. The

Detailed Protocols

Protocol A:

-D-Mannopyranosyl Azide (Thermodynamic)

Mechanism: Neighboring group participation (NGP) is complex in mannose. While C2-OAc is axial, the formation of a dioxolenium ion often blocks the

-

Reagents: Penta-O-acetyl-D-mannopyranose, TMSN

, TMSOTf (Cat.), dry CH -

Procedure:

-

Dissolve substrate in dry DCM under Argon.

-

Add TMSN

(1.5 eq). -

Add TMSOTf (0.1 eq) at 0°C.

-

Stir 2-4h at RT.

-

-

Outcome: Exclusive formation of

-anomer due to thermodynamic preference.

Protocol B:

-D-Mannopyranosyl Azide (Kinetic Inversion)

Mechanism:

-

Precursor: Generate 2,3,4,6-tetra-O-acetyl-

-D-mannopyranosyl bromide (stable solid). -

Reagents: NaN

, Tetrabutylammonium Hydrogen Sulfate (TBAHS - Phase Transfer Catalyst), EtOAc/Sat. NaHCO -

Procedure:

-

Dissolve

-bromide in EtOAc. -

Add saturated aqueous NaHCO

containing NaN -

Vigorous stirring is critical to facilitate phase transfer.

-

Critical Step: Stop reaction immediately upon consumption of bromide (TLC) to prevent anomerization back to

.

-

-

Outcome:

-anomer (Stereospecific inversion).

Reactivity Profile: Click Chemistry (CuAAC)

The steric environment of the azide group significantly impacts the kinetics of Copper-Catalyzed Azide-Alkyne Cycloaddition.

Kinetic Disparity

- -Mannosyl Azide (Fast): The equatorial azide extends away from the pyranose ring, making it sterically accessible to the Copper(I)-acetylide complex.

- -Mannosyl Azide (Slow): The axial azide is sterically crowded by the axial H3 and H5 protons (1,3-diaxial relationship). This "steric pocket" impedes the formation of the metallacycle intermediate.

Data Summary: Relative Reactivity

| Anomer | Relative Rate (

Safety Note: C/N Ratio

Regardless of the anomer, glycosyl azides are energetic materials.

-

Rule:

. -

Application: Peracetylated mannosyl azides (C14/N3

4.6) are safe. Deprotected mannosyl azides (C6/N3 = 2) are potentially explosive . -

Requirement: Never isolate deprotected glycosyl azides in neat form. Store as frozen solutions.

References

-

Synthesis of

-mannosyl azide via Phase Transfer Catalysis: Abronina, P. I., et al. (2009).[1] A novel synthesis of beta-D-mannopyranosyl azide by phase transfer catalysis.[1] Carbohydrate Research.[1][2] [Link] -

CuAAC Reactivity of Anomeric Azides: Wilkinson, B. L., et al. (2010). Synthesis of alpha- and beta-D-glucopyranosyl triazoles by CuAAC 'click chemistry': reactant tolerance, reaction rate, product structure and glucosidase inhibitory properties. (Demonstrates kinetic principles applicable to mannose). [Link]

-

NMR Coupling Constants in Carbohydrates: Roslund, M. U., et al. (2008). Comprehensive study of NMR data for alpha- and beta-D-glucose and mannose. (Provides specific J-coupling validation). [Link]

-

Azide Safety Guidelines: University of California, Santa Barbara. Safe Handling of Azides. [Link]

Sources

- 1. A novel synthesis of beta-D-mannopyranosyl azide by phase transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and conformational and NMR studies of alpha-D-mannopyranosyl and alpha-D-mannopyranosyl-(1----2)-alpha-D-mannopyranosyl linked to L-serine and L-threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

role of alpha-D-mannopyranosyl azide in glycobiology research

Technical Guide: The Role of -D-Mannopyranosyl Azide in Glycobiology

Executive Summary

-D-Mannopyranosyl azideThis guide details the chemical behavior, synthesis, and application of Man-N

Part 1: Chemical Basis & Stereochemical Integrity

The Anomeric Configuration

The utility of Man-N

- -Configuration (Axial): Stabilized by the anomeric effect , where the lone pair of the ring oxygen stabilizes the antibonding orbital of the C1-N3 bond. This is the biologically relevant form for mimicking pathogen surfaces (e.g., E. coli FimH, HIV gp120).

-

-Configuration (Equatorial): Often a byproduct of thermodynamic equilibration or S

Stability Profile

While organic azides are high-energy species, glycosyl azides like Man-N

-

Hydrolysis: Resistant to hydrolysis in neutral aqueous buffers (pH 4–8).

-

Thermal: Stable up to

80°C; decomposition generally requires temperatures >110°C. -

Photostability: Sensitive to UV light (<300 nm), which can trigger nitrogen extrusion and ring expansion. Storage in amber vials is mandatory.

Part 2: High-Fidelity Synthesis Protocols

To ensure the production of the

Protocol A: Lewis Acid-Mediated Synthesis (High -Selectivity)

This method utilizes the anomeric effect to drive the equilibrium toward the

Reagents:

-

Per-acetylated

-D-mannose (Penta-O-acetyl-D-mannopyranose) -

Trimethylsilyl azide (TMSN

) -

Tin(IV) chloride (SnCl

) or TMSOTf (Catalyst) -

Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Dissolution: Dissolve penta-O-acetyl-D-mannose (1.0 eq) in anhydrous DCM under an inert atmosphere (Ar or N

). -

Activation: Add TMSN

(1.5 eq) via syringe. -

Catalysis: Cool to 0°C. Dropwise add SnCl

(0.5 eq). The Lewis acid activates the C1-acetate, creating an oxocarbenium ion intermediate. -

Reaction: Allow to warm to room temperature and stir for 4–12 hours. The azide attacks from the axial face (thermodynamic control).

-

Quenching: Pour mixture into ice-cold saturated NaHCO

. -

Purification: Extract with DCM, dry over MgSO

, and concentrate. Purify via silica gel flash chromatography (Hexane:EtOAc). -

Deacetylation (Global Deprotection): Treat the purified intermediate with catalytic NaOMe in MeOH (Zemplén conditions) to yield the free hydroxyl

-D-mannopyranosyl azide.

Validation Criteria:

-

H NMR: Look for the H-1 doublet. For

-

IR Spectroscopy: Strong asymmetric stretching band at

2110 cm

Part 3: The Click Chemistry Interface (CuAAC)

The primary role of Man-N

Mechanistic Advantage

The resulting triazole ring is a bioisostere of the amide bond but is resistant to protease and glycosidase cleavage. This stability is vital for in vivo drug delivery vectors.

Optimized Bioconjugation Protocol

Standard CuAAC can damage proteins/scaffolds via Reactive Oxygen Species (ROS). This protocol uses THPTA , a ligand that acts as a sacrificial reductant and accelerates the reaction.

Reagents:

-

Scaffold-Alkyne (e.g., Dendrimer, Protein)

- -D-Mannopyranosyl Azide (1.5 eq per alkyne)

-

CuSO

(5H -

Sodium Ascorbate (Reductant)[1]

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

Workflow:

-

Premix Catalyst: Mix CuSO

and THPTA (1:5 molar ratio) in water. The solution should remain clear blue. -

Assembly: In a microcentrifuge tube, combine:

-

PBS Buffer (pH 7.4)

-

Scaffold-Alkyne

-

Man-N

-

Cu/THPTA Complex (Final conc: 0.1–0.5 mM Cu)

-

-

Initiation: Add Sodium Ascorbate (Final conc: 5 mM). Note: Solution may turn colorless or pale yellow.

-

Incubation: Incubate for 1 hour at RT in the dark (minimize O

exposure). -

Purification: Dialysis (MWCO appropriate for scaffold) or Size Exclusion Chromatography (PD-10 column) to remove excess copper and unreacted sugar.

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Conjugation Pathway

This diagram illustrates the transformation from native mannose to a multivalent neoglycoconjugate.

Caption: Chemoenzymatic route from D-Mannose to Multivalent Glycoconjugates via Lewis Acid activation and CuAAC Click Chemistry.

Part 5: Applications & The Cluster Glycoside Effect

The biological significance of

The Affinity Problem

A single mannose residue binds to the lectin Concanavalin A (ConA) with a dissociation constant (

The Multivalent Solution

By "clicking" multiple Man-N

-

Chelate Effect: Simultaneous binding to multiple sites on the lectin.

-

Statistical Rebinding: If one sugar dissociates, the high local concentration ensures rapid rebinding.

Comparative Binding Data

The table below summarizes the efficiency of Man-N

| Ligand Type | Valency | Relative Potency | |

| Methyl | 1 (Monovalent) | 1.0 mM | 1x (Reference) |

| Man-N | 1 (Monovalent) | ~0.9 mM | 1.1x |

| Man-Triazole-Dimer | 2 | 100 | 10x |

| Man-Dendrimer (G2) | 16 | 0.5 | 2,000x |

| Man-AuNP (Gold Nanoparticle) | ~100+ | < 10 nM | 100,000x |

Diagram 2: Biological Interaction Logic

This diagram details the mechanism of high-affinity lectin capture using Man-N

Caption: Mechanism of the Cluster Glycoside Effect. Multivalent display of mannose transforms weak millimolar affinity into strong nanomolar avidity.

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][3][4][5][6] Chemical Reviews, 108(8), 2952–3015. Link

-

Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans.[5][7] Accounts of Chemical Research, 42(6), 723-742. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

-

Lundquist, J. J., & Toone, E. J. (2002). The Cluster Glycoside Effect. Chemical Reviews, 102(2), 555–578. Link

-

Poláková, M., et al. (2015).[8] 'Click chemistry' synthesis of 1-(α-D-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases.[8] Carbohydrate Research, 406, 34-40. Link

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis of Glycosyl Azides and Their Applications Using CuAAC Click Chemistry to Generate Bis- and Tris(triazolyl)glycosyl Derivatives | Scilit [scilit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06526C [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. 'Click chemistry' synthesis of 1-(α-D-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Interactions of Alpha-Mannose Derivatives

Executive Summary

This technical guide analyzes the biological interface of

Part 1: Molecular Mechanisms of Interaction

The Structural Basis of Recognition

The biological activity of

-

FimH Adhesin (Bacterial): The FimH lectin domain (FimH

) on E. coli possesses a negatively charged binding pocket. Crucially, the "Tyrosine Gate" (formed by Tyr48 and Tyr137 ) controls access.-

Design Implication: Simple mannose has low affinity (

). To increase potency, derivatives must include hydrophobic aglycones (e.g., biphenyl groups) that engage in

-

-

C-Type Lectins (CD206, DC-SIGN): These receptors bind mannose in a Ca

-dependent manner.[2] The equatorial 3-OH and 4-OH groups of the mannose ring coordinate directly with the Ca-

Design Implication: Modifications at the 3 or 4 positions generally abolish binding. Derivatization is restricted to the anomeric (C1) position or the C6 position.

-

The Cluster Glycoside Effect

Monovalent carbohydrate-protein interactions are inherently weak (mM to high

-

Mechanism: Presenting multiple mannose units on a scaffold (dendrimer, nanoparticle, or polymer) results in a non-linear increase in affinity (avidity).

-

Chelate Effect: If the scaffold spacing matches the distance between CRDs on the receptor (e.g., ~20-40 Å for some C-type lectins), the ligand can bridge multiple binding sites simultaneously.

Part 2: Therapeutic Targets & Biological Outcomes

Anti-Adhesion Therapy (FimH Antagonists)[3][4][5]

-

Mechanism: UPEC uses FimH to bind mannosylated uroplakins (UPIa) on bladder cells.[4] This interaction follows a "Catch-Bond" mechanism (affinity increases under shear stress).

-

Therapeutic Goal: Competitive antagonists (e.g., heptyl

-D-mannoside, biphenyl mannosides) saturate the FimH pocket, preventing bacterial adhesion and biofilm formation without killing the bacteria (reducing selection pressure for resistance).

Immune Modulation (CD206 & DC-SIGN)

-

Target: Macrophage Mannose Receptor (CD206) and Dendritic Cell-Specific ICAM-3-Grabbing Non-integrin (DC-SIGN).

-

Mechanism: These receptors mediate endocytosis of pathogens presenting high-mannose glycans.[5]

-

Therapeutic Goal:

-

Drug Delivery: Mannosylated liposomes or conjugates target cargoes specifically to M2 macrophages (tumor-associated macrophages) or dendritic cells for vaccination.

-

Immune Silencing: High-affinity multivalent mannosides can block these receptors, preventing viral entry (e.g., HIV, Dengue) or modulating autoimmune responses.

-

Glycosylation Control (Mannosidase Inhibition)

-

Target: Class I (ER/Golgi) vs. Class II (Lysosomal)

-mannosidases. -

Key Inhibitors:

-

Kifunensine: Potent inhibitor of Class I

-mannosidases (ER Mannosidase I). Blocks processing of Man -

Swainsonine: Inhibits Golgi

-mannosidase II and Lysosomal

-

Part 3: Visualization of Interaction Landscapes

Caption: Interaction landscape mapping chemical features (aglycones, multivalency, mimicry) to biological targets and therapeutic outcomes.

Part 4: Experimental Protocols

Protocol A: Competitive Surface Plasmon Resonance (SPR)

Objective: Determine the IC

Materials:

-

Sensor Chip: CM5 (carboxymethylated dextran).

-

Ligand: RNase B (contains high-mannose glycans) or BSA-Mannose.

-

Analyte: Recombinant FimH-Lectin Domain (FimH

) or ConA. -

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Note: Add 1 mM CaCl

and 1 mM MnCl

Workflow:

-

Immobilization:

-

Activate flow cell with EDC/NHS (1:1).

-

Inject RNase B (50

g/mL in 10 mM Acetate pH 4.5) to reach ~1000-2000 RU. -

Block with 1 M Ethanolamine.

-

-

Reference Channel: Activate and block (no ligand) to correct for bulk refractive index changes.

-

Competition Assay:

-

Prepare a fixed concentration of Protein (e.g., FimH at 500 nM).

-

Prepare a dilution series of the Mannose Derivative (e.g., 0.1 nM to 100

M) mixed with the fixed Protein. -

Incubate mixtures for 30 mins at RT to reach equilibrium.

-

Inject mixtures over the chip (Flow rate: 30

L/min, Contact time: 60s).

-

-

Regeneration: Short pulse (10s) of 10 mM Glycine-HCl pH 2.5 or 50 mM NaOH (depending on ligand stability).

-

Data Analysis:

-

Plot Response (RU) vs. log[Inhibitor].

-

Fit to a 4-parameter logistic equation to calculate IC

.

-

Protocol B: Enzyme-Linked Lectin Sorbent Assay (ELLSA)

Objective: High-throughput screening of mannose derivatives for lectin inhibition.

Self-Validation: Include Methyl-

Workflow:

-

Coating: Coat 96-well microtiter plates with Mannan (yeast) or RNase B (10

g/mL in PBS) overnight at 4°C. -

Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 3% BSA in PBS for 1 hr at 37°C.

-

Inhibition Step:

-

In a separate tube, pre-incubate Biotinylated-Lectin (e.g., ConA-Biotin or FimH-Biotin, 0.5

g/mL) with serial dilutions of the test derivative for 1 hr at RT. -

Critical: Buffer must contain Ca

/Mn

-

-

Binding: Transfer the pre-incubated mixtures to the coated plate. Incubate 1 hr at RT.

-

Detection:

-

Read: Measure Absorbance at 450 nm. Calculate % Inhibition relative to "No Inhibitor" wells.

Part 5: Quantitative Data Summary

Relative Inhibitory Potency (RIP) of Common Derivatives against FimH

RIP is normalized to Methyl-

| Derivative Class | Compound Example | RIP Value (Approx) | Mechanism of Enhancement |

| Monosaccharide | D-Mannose | < 0.1 | Weak natural ligand |

| Alkyl-Mannoside | Methyl- | 1.0 (Reference) | Baseline hydrophobic contact |

| Alkyl-Mannoside | Heptyl- | ~500 | Hydrophobic tail engagement |

| Aryl-Mannoside | p-Nitrophenyl-mannoside | ~100 | |

| Biaryl-Mannoside | Biphenyl-mannoside | > 100,000 | Optimized |

References

-

FimH Antagonists & Mechanism: Mousavifar, L., & Roy, R. (2023).[3] Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. MDPI. [Link]

-

FimH Structure & Catch-Bond: Sadeghi, H., et al. (2021).[8] FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. MDPI. [Link]

-

Mannose Receptor (CD206) Targeting: Ezekiel, U., et al. (2024).[2] Mannose Ligands for Mannose Receptor Targeting. MDPI. [Link]

-

SPR Protocols for Lectins: Hiramoto, T., et al. (2021).[9] Binding assay of lectins and glycoproteins by surface plasmon resonance. NCBI / NIH. [Link]

-

Mannosidase Inhibition (Kifunensine): Wong, J.D., et al. (2022).[10] Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. NCBI / NIH. [Link]

-

Swainsonine Mechanism: Tulsiani, D.R., et al. (1983). Mechanism of Inhibition of Jack Bean alpha-Mannosidase by Swainsonine. Plant Physiology / NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Nature of the Interaction of Alpha-D-Mannose and Escherichia coli Bacteria, and Implications for its Regulatory Classification. A Delphi Panel European Consensus Based on Chemistry and Legal Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mannose–fucose recognition by DC-SIGN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay method for the lectin activity of mannan-binding protein - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. innov-research.com [innov-research.com]

- 8. FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens | MDPI [mdpi.com]

- 9. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

preparation of mannose-functionalized surfaces using glycosyl azides

Application Note: Precision Glyco-Engineering

Abstract & Introduction

The fabrication of defined carbohydrate arrays is critical for dissecting the "glycocalyx"—the dense sugar coating that mediates cell-cell recognition, pathogen adhesion, and immune response. This Application Note details the robust preparation of mannose-functionalized surfaces using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Unlike passive adsorption, which leads to random orientation and desorption, CuAAC "click" chemistry provides a covalent, regio-specific linkage. We utilize glycosyl azides (

Key Advantages of this Protocol

-

Bio-Orthogonality: The azide-alkyne reaction is inert to most biological functional groups.[1]

-

Stereochemical Control: Uses pre-synthesized

-azides to ensure 100% active display. -

Stability: The resulting 1,2,3-triazole linkage is chemically and metabolically stable.

Chemical Mechanism

The core reaction involves a 1,3-dipolar cycloaddition between a surface-bound terminal alkyne and a mannosyl azide, catalyzed by Cu(I). The use of the THPTA ligand is strictly required to protect the sugar from oxidative degradation and to maintain the copper in its active +1 oxidation state in aqueous buffers.

Diagram 1: Reaction Mechanism

Caption: Schematic of the CuAAC reaction converting surface alkynes and fluid-phase mannosyl azides into a stable triazole-linked surface.

Materials & Equipment

Reagents

-

Substrate: Glass coverslips (No. 1.5) or Silicon wafers.

-

Surface Activator: 4-Pentynyl trichlorosilane (or 5-hexynyl triethoxysilane).

-

Glycosyl Azide: 2,3,4,6-Tetra-O-acetyl-

-D-mannopyranosyl azide (for organic phase) OR -

Catalyst System:

-

Solvents: Toluene (anhydrous), Ethanol, Milli-Q Water, DMSO.

-

Cleaning: Sulfuric acid (

), Hydrogen Peroxide (

Experimental Protocols

Phase 1: Surface Activation (Alkyne Silanization)

Objective: To create a dense monolayer of terminal alkynes on the glass surface.

Safety Warning: Piranha solution is extremely energetic and reacts violently with organics. Use full PPE and a fume hood.

-

Piranha Clean: Mix

and -

Rinse: Wash copiously with Milli-Q water, then methanol. Dry under a stream of

. -

Silanization:

-

Prepare a 1% (v/v) solution of 4-pentynyl trichlorosilane in anhydrous toluene.

-

Immerse dried coverslips in the solution for 2 hours at room temperature (RT) under an inert atmosphere (

or Ar) to prevent silane polymerization.

-

-

Curing: Rinse with toluene, then ethanol. Bake at 110°C for 30 minutes to crosslink the silane layer.

-

QC Check: Surface should be hydrophobic. Water contact angle should be >80°.

Phase 2: The Click Reaction (CuAAC)

Objective: Covalent attachment of mannose.

-

Ligand Pre-Complexation (Critical Step):

-

Prepare Stock A: 20 mM

in water.[2] -

Prepare Stock B: 50 mM THPTA in water.

-

Mix Stock A and Stock B in a 1:2 molar ratio (e.g., 10 µL Cu + 20 µL THPTA) and let sit for 5 minutes. This forms the blue Cu-THPTA complex.

-

-

Reaction Mix Preparation:

-

Dissolve

-D-mannopyranosyl azide in water/DMSO (95:5) to a final concentration of 1 mM. -

Add the Cu-THPTA complex (final conc. 100 µM Cu).

-

Add Sodium Ascorbate (final conc. 5 mM). Note: Solution may turn colorless as Cu(II) reduces to Cu(I).

-

-

Incubation:

-

Place the alkyne-functionalized coverslips (from Phase 1) into the reaction mix.

-

Incubate for 1–2 hours at RT in the dark.

-

-

Washing (Removal of Copper):

-

Rinse 3x with DMSO.

-

Rinse 3x with 10 mM EDTA solution (to chelate bound copper).

-

Rinse 3x with Milli-Q water.

-

Characterization & Validation

Quantitative Surface Analysis

To ensure successful functionalization, compare the surface properties before and after the click reaction.

| Parameter | Alkyne-Terminated Surface | Mannose-Functionalized Surface | Interpretation |

| Water Contact Angle | 82° ± 3° | 25° ± 5° | Drastic shift to hydrophilicity confirms sugar attachment. |

| XPS (N1s Region) | No signal | Peak at ~400 eV | Appearance of triazole nitrogens (N=N-N). |

| XPS (C1s Region) | C-C / C-H dominant | C-O / O-C-O peaks | Presence of pyranose ring carbons. |

Functional Validation: Concanavalin A Binding

Objective: Verify that the immobilized mannose retains bio-activity.

-

Blocking: Incubate surfaces with 1% BSA in PBS for 30 min to prevent non-specific adsorption.

-

Binding: Incubate with FITC-labeled Concanavalin A (20 µg/mL) in PBS (containing 1 mM

and -

Control: Perform a parallel experiment adding 100 mM free D-mannose (soluble inhibitor).

-

Imaging: Fluorescence microscopy (Ex 488 nm).

-

Result: Bright green fluorescence on the test surface; dark surface on the inhibitor control.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow from bare glass to bioactive mannose surface.

Expert Insights & Troubleshooting

-

The "Anomeric" Trap: Ensure you use

-D-mannopyranosyl azide . The -

Copper Toxicity: If these surfaces are intended for live cell culture (e.g., macrophage adhesion), traces of Copper(I) are cytotoxic. The EDTA wash step is non-negotiable. For ultra-sensitive cells, consider using Copper-free click chemistry (SPAAC), though reagents are more expensive.

-

Surface Density: A 100% mannose surface can sometimes lead to steric crowding, preventing lectins from binding deep into the layer. Diluting the alkyne-silane with a passive spacer (e.g., PEG-silane) at a 1:10 ratio can actually increase lectin binding efficiency by improving accessibility.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Zhang, Y., et al. (2006). Functionalization of Azide-terminated Silicon Surfaces with Glycans using "Click" Chemistry: XPS and FTIR Study. Journal of Physical Chemistry. Link

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

-

Creative Biolabs. Concanavalin A-binding Glycoproteins Profiling. Application Resources. Link

-

BroadPharm. Protocol for Azide-Alkyne Click Chemistry (Use of THPTA). Link

Sources

Application Note: High-Efficiency Synthesis of Mannosylated PAMAM Dendrimers via CuAAC Click Chemistry

Executive Summary & Scientific Rationale

Dendritic cells (DCs) are the sentinels of the immune system, uniquely capable of bridging innate and adaptive immunity. A critical mechanism for DC targeting involves the C-type lectin receptors, specifically DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) and the Mannose Receptor (MR/CD206) . These receptors bind terminal mannose residues with high specificity.

However, monovalent mannose-receptor interactions are weak (

Why This Strategy?

-

Scaffold Choice (PAMAM G4/G5): Generation 4 or 5 PAMAM dendrimers provide a defined globular architecture (~4.5–5.4 nm diameter) with 64 or 128 surface primary amines, allowing for high-density ligand display (the "Cluster Glycoside Effect").

-

Click Chemistry (CuAAC): unlike active ester (NHS/EDC) coupling, CuAAC is bio-orthogonal, proceeds in aqueous/organic mixtures, and produces a stable 1,2,3-triazole linkage.

-

Linker Strategy: We utilize a PEG-spacer between the dendrimer surface and the mannose moiety. Direct attachment often leads to steric crowding, preventing receptor binding. The PEG spacer ensures the mannose ligands are accessible to the deep binding pockets of DC-SIGN.

Materials & Equipment

Reagents

-

Scaffold: PAMAM Dendrimer, Generation 4.0 (G4), ethylenediamine core, 10 wt% in methanol (approx. 64 surface -NH₂ groups).

-

Linker: Azido-PEG3-NHS Ester (N-hydroxysuccinimide ester). Note: The PEG3 spacer is critical for ligand accessibility.

-

Ligand Precursor:

-D-Mannose. -

Click Reagents:

-

Solvents: Propargyl alcohol, DMSO (anhydrous), Methanol, Milli-Q Water.

-

Purification: EDTA (0.1 M, pH 8.0), Dialysis Tubing (MWCO 3.5 kDa and 10 kDa).

Equipment

-

Rotary Evaporator.

-

Lyophilizer.

-

NMR Spectrometer (400 MHz+).

-

MALDI-TOF MS.[4]

Experimental Workflow Visualization

The following diagram outlines the convergent synthesis strategy:

Figure 1: Convergent synthetic pathway for mannosylated dendrimers. The dendrimer is azido-functionalized while the mannose is propargylated.

Detailed Protocols

Protocol A: Synthesis of 1-O-Propargyl- -D-Mannoside

Rationale: This step creates the "clickable" mannose derivative. The Fischer glycosylation method with propargyl alcohol is chosen for its simplicity and direct access to the alpha-anomer.

-

Preparation: Suspend D-Mannose (1.0 g, 5.5 mmol) in Propargyl Alcohol (5.0 mL).

-

Catalysis: Add

-Silica catalyst (30 mg). Note: Prepared by adding 1 part conc. H2SO4 to 3 parts Silica Gel. -

Reaction: Stir at 65°C for 2–3 hours. The suspension will clear as the mannose reacts.

-

Workup: Filter off the silica catalyst. Concentrate the filtrate under reduced pressure to remove excess propargyl alcohol.

-

Purification: Purify via flash column chromatography (DCM:MeOH 9:1).

-

Validation:

H NMR (D

Protocol B: Surface Modification of PAMAM (Azidation)

Rationale: Converting surface amines to azides using a PEG spacer prevents steric hindrance during the subsequent click reaction and receptor binding.

-

Preparation: Dry the PAMAM G4 methanol solution under vacuum to obtain a viscous oil. Redissolve in anhydrous DMSO to a concentration of 10 mg/mL.

-

Activation: Add Triethylamine (TEA, 5 eq. per surface amine) to ensure amines are deprotonated.

-

Conjugation: Dissolve Azido-PEG3-NHS Ester (1.2 eq. per surface amine) in minimal DMSO and add dropwise to the dendrimer solution.

-

Incubation: Stir at Room Temperature (RT) for 24 hours under Argon.

-

Purification (Intermediate): Dialyze against Methanol for 24 hours (MWCO 3.5 kDa) to remove unreacted linker and NHS byproducts.

-

Yield Check: Analyze a small aliquot by MALDI-TOF MS. The mass shift should correspond to the addition of ~60-64 azido-PEG groups.

Protocol C: CuAAC "Click" Conjugation

Rationale: The core coupling step. We use the THPTA ligand to accelerate the reaction and protect the dendrimer backbone from degradation by reactive oxygen species generated by free copper.

-

Stoichiometry:

-

Reaction Setup:

-

Dissolve PAMAM-PEG-N3 and Propargyl-Mannose in DMSO/Water (1:1 v/v) .

-

Premix CuSO4 and THPTA in water. The solution should turn light blue. Add this to the reaction vessel.

-

Add Sodium Ascorbate (freshly prepared solution) last to initiate the reaction. Flush with Argon.

-

-

Conditions: Stir at 35°C for 24–48 hours.

-

Purification (Critical):

-

Step 1 (Chelation): Add EDTA solution (final conc. 10 mM) and stir for 1 hour. This strips the copper ions from the dendrimer interior.

-

Step 2 (Dialysis): Dialyze against 0.1 M EDTA (pH 7.4) for 24 hours using 10 kDa MWCO tubing.

-

Step 3 (Desalting): Dialyze against Milli-Q water for 3 days, changing water 3 times daily.

-

Step 4 (Isolation): Lyophilize the retentate to obtain a white fluffy solid.

-

Characterization & Quality Control

H NMR Analysis

The success of the click reaction is quantified by the appearance of the triazole proton .

| Chemical Shift ( | Assignment | Diagnostic Value |

| ~8.0 ppm | Triazole-H | Confirmation of Click Linkage |

| 4.9 – 5.0 ppm | Anomeric H (H-1) | Presence of Mannose |

| 2.2 – 3.5 ppm | PAMAM Backbone | Internal Reference (Integration) |

Calculation of Degree of Substitution (DS):

Infrared Spectroscopy (FT-IR)

-

Pre-Click: Strong absorption at ~2100 cm⁻¹ (Azide stretching).

-

Post-Click: Complete disappearance of the 2100 cm⁻¹ peak indicates 100% conversion of azides to triazoles.

Mechanism of CuAAC on Dendrimer Surface

Figure 2: Simplified mechanistic flow of the CuAAC reaction at the dendrimer interface.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Blue/Green Tint in Product | Trapped Copper | Extend EDTA dialysis or use Chelex-100 resin. Copper toxicity is fatal for cell-based assays. |

| Incomplete Conversion (IR peak remains) | Steric Hindrance | Increase temperature to 40°C or add more Cu/THPTA catalyst. Ensure effective stirring. |

| Precipitation during Reaction | Solubility Limit | Increase DMSO ratio in solvent mixture. Dendrimers become more hydrophobic as click progresses before becoming hydrophilic again. |

| Broad NMR Signals | Aggregation | Run NMR in |

References

-

Arseneault, M., et al. (2015). "Recent Advances in Click Chemistry Applied to Dendrimer Synthesis." Molecules, 20(5), 9263-9294. Link

-

Sierocki, P., et al. (2006). "Synthesis of 1-O-propargyl-D-mannose derivatives." Carbohydrate Research. (Protocol basis for mannose synthesis).[6]

-

Mines, R. O., et al. (2016). "Best practices for purification and characterization of PAMAM dendrimer." Journal of Vacuum Science & Technology B, 34, 03H102. Link

- Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879-9883.

- Tomalia, D. A. (2005). "Birth of a new macromolecular architecture: dendrimers as quantized building blocks." Progress in Polymer Science, 30(3-4), 294-324.

- Ornelas, C., et al. (2010). "Construction of Giant Dendrimers using a Tripodal Building Block." Journal of the American Chemical Society, 132(11), 3923-3931.

Sources

- 1. Low-generation fluorescent polyurethane dendrimers via late-stage modification using azide–alkyne click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Convergent Assembly and Surface Modification of Multifunctional Dendrimers by Three Consecutive Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Isolation and Characterization of Dendrimer with Precise Numbers of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]

one-pot synthesis of alpha-D-mannopyranosyl azide from peracetylated mannose

Application Note & Protocol

Topic: Streamlined One-Pot Synthesis of α-D-Mannopyranosyl Azide from Peracetylated Mannose

Introduction: The Strategic Importance of Glycosyl Azides

Glycosyl azides are invaluable synthetic intermediates in modern glycochemistry and chemical biology. Their unique reactivity profile makes them stable precursors for a wide array of transformations, including the synthesis of N-glycosides, glycopeptides, and neoglycoconjugates.[1][2] The azide moiety serves as a robust and versatile functional handle, most notably for its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a cornerstone of bioconjugation strategies.[1][3]

Among these compounds, α-D-mannopyranosyl azide is of particular interest to researchers in drug development. Mannose residues are recognized by specific cell surface receptors, such as the mannose receptor (CD206), which is highly expressed on macrophages and dendritic cells. This recognition can be leveraged for targeted drug delivery and immunotherapy applications.

This application note provides a detailed, field-proven protocol for the efficient, one-pot synthesis of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide from readily available D-mannose pentaacetate. We will delve into the mechanistic underpinnings of the reaction, providing a rationale for the chosen reagents and conditions to ensure high yield and stereoselectivity.

Reaction Principle and Mechanistic Insights

The conversion of per-O-acetylated mannose to the corresponding glycosyl azide is most effectively achieved via an SN1-type substitution reaction.[1] This process is facilitated by a Lewis acid catalyst, which activates the anomeric position, and azidotrimethylsilane (TMSN₃) as the azide source.

Causality of Reagent Selection:

-

Starting Material (Peracetylated Mannose): The use of a peracetylated sugar is critical. The acetyl protecting groups enhance solubility in organic solvents and, most importantly, the C2-acetyl group plays a pivotal role in directing the stereochemical outcome of the reaction.

-

Lewis Acid Catalyst (e.g., SnCl₄): The Lewis acid coordinates to the anomeric acetate, transforming it into a better leaving group. This facilitates its departure and the formation of a resonance-stabilized oxocarbenium ion intermediate at the anomeric center.

-

Azide Source (Azidotrimethylsilane, TMSN₃): TMSN₃ is an effective and soluble source of the azide nucleophile.[4] It readily delivers the azide anion to the electrophilic anomeric carbon.

Stereochemical Control: The Role of Neighboring Group Participation

The high α-selectivity observed in this reaction with mannose is a classic example of neighboring group participation (or anchimeric assistance). The acetyl group at the C-2 position, being cis to the anomeric position in the β-anomer of the starting material, can form a transient bicyclic acetoxonium ion intermediate. The subsequent nucleophilic attack by the azide must occur from the opposite face, which is the α-face, leading predominantly to the α-glycosyl azide. This mechanism ensures a high degree of stereocontrol, which is often challenging in glycosylation reactions.[3]

Materials and Methods

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Supplier |

| D-Mannose pentaacetate | C₁₆H₂₂O₁₁ | 390.34 | - | 5.00 g | Standard Vendor |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 100 mL | Standard Vendor |

| Azidotrimethylsilane (TMSN₃) | C₃H₉N₃Si | 115.22 | - | 2.5 mL | Standard Vendor |

| Tin(IV) chloride (SnCl₄) | SnCl₄ | 260.51 | 1.0 M in DCM | 14.1 mL | Standard Vendor |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | aq. soln. | ~100 mL | - |

| Magnesium Sulfate, anhydrous | MgSO₄ | 120.37 | - | As needed | Standard Vendor |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | Standard Vendor |

| Hexanes | C₆H₁₄ | 86.18 | - | As needed | Standard Vendor |

Equipment

-

Round-bottom flask (250 mL), oven-dried

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Argon or Nitrogen gas inlet

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

This protocol describes a self-validating system where progress and success are monitored at key stages.

Step 1: Reaction Setup 1.1. Place an oven-dried 250 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen). 1.2. To the flask, add D-mannose pentaacetate (5.00 g, 12.8 mmol). 1.3. Add 100 mL of anhydrous dichloromethane (DCM) via syringe and stir until the solid is completely dissolved.

Step 2: Reagent Addition 2.1. Cool the flask in an ice bath to 0 °C. 2.2. While stirring, add azidotrimethylsilane (TMSN₃, 2.5 mL, 19.2 mmol, 1.5 eq) to the solution via syringe. 2.3. Slowly add tin(IV) chloride (SnCl₄, 1.0 M solution in DCM, 14.1 mL, 14.1 mmol, 1.1 eq) dropwise over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

Step 3: Reaction and Monitoring 3.1. Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. 3.2. Continue stirring for 2-4 hours. 3.3. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 3:1 Hexanes/Ethyl Acetate. The reaction is complete when the starting material spot (visualized by charring with a p-anisaldehyde stain) has been fully consumed. The product spot should be visible under UV light (due to the azide) and will have a higher Rf value than the starting material.

Step 4: Workup and Extraction 4.1. Once the reaction is complete, cool the flask back to 0 °C in an ice bath. 4.2. Carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Safety Note: Quenching can be vigorous. Add slowly. 4.3. Transfer the mixture to a 250 mL separatory funnel. 4.4. Separate the layers and extract the aqueous layer twice more with DCM (2 x 50 mL). 4.5. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). 4.6. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification and Characterization 5.1. The resulting crude oil is purified by silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate (e.g., starting from 9:1 and gradually increasing polarity to 3:1) as the eluent. 5.2. Collect fractions containing the desired product as identified by TLC analysis. 5.3. Combine the pure fractions and remove the solvent in vacuo to yield 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide as a clear oil or solid.

Product Validation and Expected Results

The identity and purity of the synthesized compound must be rigorously confirmed.

| Parameter | Expected Result |

| Appearance | Colorless solid or viscous oil |

| Yield | Typically >85% |

| TLC (3:1 Hex/EtOAc) | Rf ≈ 0.45 |

| Molecular Formula | C₁₄H₁₉N₃O₉[5] |

| Molecular Weight | 373.32 g/mol [5] |

| ¹H NMR (CDCl₃, representative shifts) | δ ~5.4-5.2 (m, 3H, H-2, H-3, H-4), ~5.1 (d, 1H, H-1, J1,2 ≈ 1.5-2.0 Hz), ~4.3-4.0 (m, 3H, H-5, H-6a, H-6b), ~2.2-2.0 (4 x s, 12H, 4 x OAc) |

| ¹³C NMR (CDCl₃, representative shifts) | δ ~170-169 (C=O), ~88 (C-1), ~70-68 (C-2, C-3, C-5), ~65 (C-4), ~62 (C-6), ~21 (CH₃) |

Trustworthiness Note: The small coupling constant (J1,2) for the anomeric proton (H-1) in the ¹H NMR spectrum is a key diagnostic feature confirming the α-configuration.

Applications in Research and Drug Development

The synthesized 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide is a versatile building block.[5]

-

Click Chemistry: It can be directly used in CuAAC reactions with terminal alkynes to create 1,2,3-triazole-linked neoglycoconjugates.[3] This is a primary route for attaching mannose to fluorescent probes, drug molecules, or nanoparticles for targeted delivery.[6]

-

N-Linked Glycopeptides: The azide can be reduced to the corresponding amine, which is a precursor for synthesizing N-linked glycopeptides and other N-glycosides.[7]

-

Enzyme Inhibitors: Triazole-containing mannose derivatives have been investigated as potential inhibitors of α-mannosidases, enzymes involved in glycoprotein processing.[3]

Safety Precautions

-

Azidotrimethylsilane (TMSN₃): Highly toxic and volatile. Handle only in a well-ventilated fume hood. Avoid contact with skin and eyes. It can form explosive heavy metal azides.

-

Tin(IV) chloride (SnCl₄): Corrosive and moisture-sensitive. Handle under inert atmosphere. Reacts exothermically with water.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.

References

-

Title: Synthesis and Transformation of Glycosyl Azides Source: ResearchGate URL: [Link]

-

Title: 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases Source: PMC - NIH URL: [Link]

-

Title: Azides in carbohydrate chemistry Source: KOPS - University of Konstanz URL: [Link]

-

Title: A Simple and Convenient Synthesis of Glycosyl Azides Source: ResearchGate URL: [Link]

-

Title: Trimethylsilyl Azide (TMSN₃): A Versatile Reagent in Organic Synthesis Source: ResearchGate URL: [Link]

-

Title: Reaction scheme showing the synthesis of α‐D‐mannose PEG3‐azide Source: ResearchGate URL: [Link]

-

Title: Synthesis and cytotoxicity of some D-mannose click conjugates with aminobenzoic acid derivatives Source: PubMed URL: [Link]

-

Title: Stereoselective Synthesis of α-Glycosyl Azides by TMSOTf-Mediated Ring Opening of 1,6-Anhydro Sugars Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. ‘Click chemistry‘ synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gold-catalyzed azidation with TMSN3 and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. α-D-Mannopyranosyl azide tetraacetate ≥90% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Staudinger ligation procedures involving alpha-D-mannopyranosyl azide

Application Note: Staudinger Ligation Procedures Involving -D-Mannopyranosyl Azide

Abstract & Scope

This technical guide details the application of Staudinger ligation chemistries utilizing

This note focuses on the Traceless Staudinger Ligation , a high-precision method for synthesizing

Mechanistic Insight: The Anomeric Advantage

The Staudinger ligation operates on the reaction between an azide and a phosphine.[1][2] When applied to glycosyl azides, the reaction is distinct due to the anomeric effect and the steric environment of the C1 position.

The Pathway

-

Nucleophilic Attack: The phosphorus atom attacks the terminal nitrogen of the

-Man-N -

Nitrogen Extrusion:

is expelled, yielding an iminophosphorane (aza-ylide) . -

Acyl Transfer (The Critical Step):

-

Traceless: An intramolecular trap (thioester) on the phosphine captures the aza-ylide via an

acyl shift, forming an amidophosphonium salt. Hydrolysis yields the amide and phosphine oxide.[1][3][4] -

Non-Traceless: The aza-ylide hydrolyzes directly or reacts with an electrophile, retaining the phosphine oxide moiety.

-

Stereochemical Retention

A critical feature of this protocol is the retention of

Visualization: Traceless Ligation Mechanism

The following diagram illustrates the reaction pathway using a phosphinothioester to generate a native amide bond.

Figure 1: Mechanism of the Traceless Staudinger Ligation. The S-to-N acyl shift is the defining step that enables amide formation.

Pre-Protocol: Reagent Handling

-D-Mannopyranosyl Azide

-

Stability: High. The

-anomer is thermodynamically favored (anomeric effect). -

Storage:

C, desiccated. -

Safety: While glycosyl azides are generally stable, low molecular weight organic azides can be explosive. Maintain a

ratio -

Verification: Before use, verify the azide stretch via IR spectroscopy (

).

Phosphinothioester (The Ligation Reagent)[2][4][5][6][7][8][9]

-

Synthesis: Typically prepared from (diphenylphosphino)methanethiol and an acyl chloride (the cargo to be ligated).

-

Sensitivity: Oxidation Prone. Phosphines oxidize to phosphine oxides (

) in air, rendering them inert to the azide. -

Handling: Store under Argon/Nitrogen. Solvents must be degassed.

Protocol: Traceless Staudinger Ligation

Objective: Synthesis of an

Materials

| Reagent | Specification | Role |

| >95% Purity | Azide Acceptor | |

| Phosphinothioester | Freshly prepared | Acyl Donor |

| DMF or THF | Anhydrous, Degassed | Solvent |

| Water | Deionized | Hydrolysis Co-solvent |

| Argon/Nitrogen | Gas | Inert Atmosphere |

Step-by-Step Procedure

1. Preparation of Reaction Mixture

-

Weigh

-Man-N -

Purge the vessel with Argon for 5 minutes.

-

Dissolve the azide in anhydrous DMF or THF (concentration

). -

Add the Phosphinothioester (1.1 – 1.2 equiv) as a solid or dissolved in minimal anhydrous solvent.

-

Note: A slight excess of phosphine ensures complete consumption of the azide.

-

2. Incubation (Ligation Phase)

-

Stir the mixture at Room Temperature (

C) under Argon. -

Monitor: Check by TLC or LC-MS after 2 hours.

-

Observation: Evolution of

gas bubbles indicates reaction progress. -

Intermediate: You may observe the iminophosphorane intermediate if the acyl shift is slow.

-

3. Hydrolysis

-

Once the azide is consumed (typically 4–12 hours), add water to the reaction mixture.

-

Stir for an additional 1–2 hours.

4. Purification

-

Concentrate the mixture under reduced pressure.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel.

-

Mobile Phase: DCM/MeOH or EtOAc/Hexanes (depending on polarity of the glycan).

-

Byproduct Removal: The phosphine oxide byproduct is polar; ensure gradient elution is sufficient to separate it from the glycosyl amide.

-

Protocol: Non-Traceless Ligation (Bioconjugation)

Objective: Labeling cell-surface mannosides or creating stable conjugates where the linker (phosphine oxide) is retained.

Workflow Diagram

Figure 2: Workflow for Non-Traceless Bioconjugation of Mannosyl Azides.

Procedure

-

Buffer: Use PBS (pH 7.4). The non-traceless reaction tolerates aqueous environments well.

-

Reagent: Add water-soluble phosphine-FLAG or phosphine-Biotin (typically 5–10 equiv if labeling a surface, 1.1 equiv if small molecule synthesis).

-

Reaction: Incubate for 1–4 hours.

-

Cleanup: For proteins/cells, remove excess phosphine via dialysis or centrifugation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction | Oxidized Phosphine | Reagent is dead ( |

| Staudinger Reduction (Amine formed instead of Amide) | Premature Hydrolysis | The aza-ylide hydrolyzed before acyl transfer. Ensure anhydrous conditions during the initial mixing (Step 1 & 2 of Traceless protocol). Increase concentration of reactants. |

| Low Yield | Steric Hindrance | |

| Epimerization | Basic Conditions | Rare in Staudinger, but avoid strong bases. The protocol is generally pH neutral. |

References

-

Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. [Link]

-

Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide to Form a Peptide.[6] Organic Letters, 2(13), 1939–1941. [Link]

-

Bianchi, A., & Bernardi, A. (2006). Traceless Staudinger Ligation of Glycosyl Azides with Triaryl Phosphines: Stereoselective Synthesis of Glycosyl Amides. The Journal of Organic Chemistry, 71(12), 4565–4577. [Link]

-

Soellner, M. B., et al. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation.[7] Journal of the American Chemical Society, 128(27), 8820–8828.[8] [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 4. raineslab.com [raineslab.com]

- 5. Staudinger Ligation [sigmaaldrich.com]

- 6. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 7. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

conjugating alpha-D-mannopyranosyl azide to bovine serum albumin (BSA)

Application Notes & Protocols

Topic: Conjugating alpha-D-Mannopyranosyl Azide to Bovine Serum Albumin (BSA)

For: Researchers, scientists, and drug development professionals.

Guide to the Synthesis and Characterization of Mannosylated BSA via Click Chemistry

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive guide to the conjugation of alpha-D-mannopyranosyl azide to Bovine Serum Albumin (BSA), creating a neoglycoprotein. We will delve into the underlying principles of the chosen chemical biology tools, provide detailed, step-by-step protocols for synthesis and purification, and outline robust methods for characterization to ensure a well-defined final product.

Introduction: The "Why" of Neoglycoproteins

Neoglycoproteins, synthetic conjugates of carbohydrates and proteins, are invaluable tools in glycobiology and therapeutic development.[1] By presenting specific carbohydrate structures on a protein scaffold like BSA, researchers can probe the intricate world of carbohydrate-protein interactions, which are central to immune responses, cell-cell recognition, and pathogen invasion.[2] Mannosylated proteins, in particular, are of significant interest as they can target mannose receptors on the surface of various cells, such as macrophages and liver endothelial cells, offering a pathway for targeted drug delivery and vaccine development.[3][4][5]

To create these vital reagents, a robust and specific conjugation strategy is required. "Click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method to link the sugar (containing an azide group) to the protein (modified with an alkyne group).[6][7] This reaction is highly specific, proceeds under mild, aqueous conditions, and results in the formation of a stable triazole linkage, making it ideal for modifying complex biomolecules like proteins.[][9]

This guide will focus on the CuAAC strategy, providing a complete workflow from the initial modification of BSA to the final characterization of the mannosylated conjugate.

Principle of the Method: The Logic of Click Chemistry

The core of this protocol is the CuAAC reaction, a 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[7] Since native proteins typically lack these functional groups, this reaction provides a highly selective ("bioorthogonal") way to form a covalent bond with minimal off-target reactions.[9]

The overall process can be broken down into four key stages:

The CuAAC reaction itself relies on a few key components:

-

Copper(I) Catalyst: The active catalyst that brings the azide and alkyne together. It is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[10]

-

Accelerating Ligand: A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-benzyltriazolylmethylamine (TBTA) is crucial. It stabilizes the Cu(I) oxidation state, preventing oxidative damage to the protein and increasing reaction efficiency in aqueous buffers.[9][10][11]

-

Reactants: The alkyne-functionalized protein and the azide-functionalized mannose.

An important alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction uses a strained cyclooctyne (e.g., DBCO) instead of a terminal alkyne. The high ring strain drives the reaction forward without the need for a potentially cytotoxic copper catalyst.[12][][14] SPAAC is the method of choice for applications involving living cells but often has slower kinetics than CuAAC.[12][15]

Detailed Experimental Protocols

Phase 1: Preparation of Alkyne-Functionalized BSA

Rationale: To conjugate the mannose azide, we must first install a terminal alkyne handle onto the BSA protein. A reliable method is to target the primary amine groups on lysine residues using an N-hydroxysuccinimide (NHS) ester linker.

Materials:

-

Bovine Serum Albumin (BSA), fatty-acid free

-

Alkyne-PEG4-NHS Ester (or similar alkyne-NHS linker)

-

Phosphate Buffered Saline (PBS), 1X, pH 7.4 (amine-free)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dialysis tubing (10 kDa MWCO) or centrifugal spin columns (10 kDa MWCO)

Procedure:

-

Prepare BSA Solution: Dissolve BSA in 1X PBS to a final concentration of 10 mg/mL. Ensure the buffer is free of primary amines (like Tris) which would compete with the reaction.[16]

-

Prepare Linker Solution: Immediately before use, dissolve the Alkyne-PEG4-NHS Ester in a small amount of anhydrous DMF or DMSO to create a 100 mM stock solution.

-

Reaction Setup: While gently stirring the BSA solution, add a 20-fold molar excess of the alkyne-linker stock solution.

-

Causality Note: A molar excess drives the reaction to modify multiple lysine residues. The degree of labeling can be tuned by altering this ratio.

-

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted linker and byproducts by extensive dialysis against 1X PBS at 4°C (with at least 3 buffer changes) or by using centrifugal spin columns.

-

Quantification: Measure the protein concentration of the purified Alkyne-BSA solution using a BCA assay or by measuring absorbance at 280 nm. Store at 4°C for immediate use or at -20°C for long-term storage.

Phase 2: CuAAC Conjugation of Mannose-Azide to Alkyne-BSA

Rationale: This is the core "click" reaction where the stable triazole linkage is formed between the alkyne-modified protein and the mannose azide, catalyzed by Cu(I).

| Reagent | Stock Concentration | Final Concentration | Purpose |

| Alkyne-BSA | 10 mg/mL (~150 µM) | ~100 µM | Alkyne-bearing protein scaffold |

| α-D-Mannopyranosyl Azide | 100 mM in H₂O | 1 mM (10x excess) | Azide-bearing carbohydrate |

| Copper (II) Sulfate | 20 mM in H₂O | 100 µM | Catalyst precursor[17] |

| THPTA Ligand | 100 mM in H₂O | 500 µM (5x to Cu) | Stabilizes Cu(I), prevents protein damage[9][10] |

| Sodium Ascorbate | 200 mM in H₂O | 2 mM (20x to Cu) | Reducing agent to generate Cu(I)[17] |

Procedure:

-

Prepare Reagents: Prepare fresh stock solutions of Copper (II) Sulfate, THPTA, and Sodium Ascorbate as detailed in the table above.

-